![molecular formula C18H24N2O5 B2530752 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 899730-50-8](/img/structure/B2530752.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

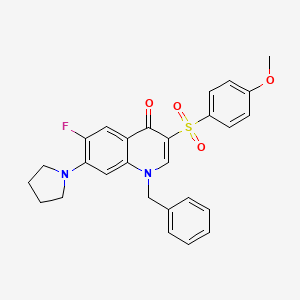

The compound N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with spirocyclic structures that have shown significant biological activity. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and tested for their inhibitory action on neural calcium uptake and their protective action against brain edema and memory deficits . Similarly, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized using a microwave-assisted method and evaluated for their anti-influenza virus activity . These studies suggest that spirocyclic compounds, which may include N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, could have significant pharmacological properties.

Synthesis Analysis

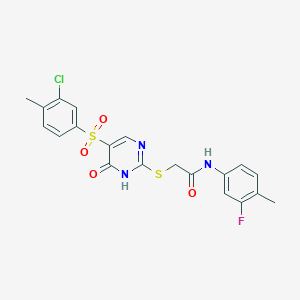

The synthesis of related spirocyclic compounds involves multi-step procedures. In the first paper, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized . Although the exact method for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not provided, similar compounds often require careful control of reaction conditions to ensure the formation of the spirocyclic structure. The second paper describes a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds . This method is notable for its efficiency and may offer insights into the synthesis of other spirocyclic oxalamides.

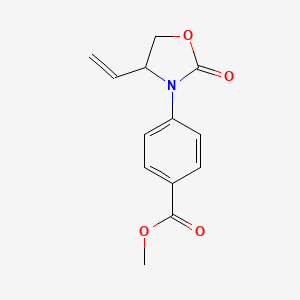

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that forms part of two separate rings. This unique feature can significantly influence the chemical and biological properties of the compound. The papers provided do not detail the molecular structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds studied have confirmed structures through spectral and elemental analysis . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can vary widely depending on the functional groups attached to the spiro system. The papers do not discuss the specific chemical reactions of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds have shown biological activity, which implies that they participate in specific chemical interactions within biological systems . These interactions could involve binding to receptors or enzymes, inhibiting viral fusion, or modulating ion channels.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide are influenced by their molecular structure. The presence of the spiro linkage can affect the compound's solubility, stability, and ability to cross biological membranes. The papers provided do not offer specific data on the physical and chemical properties of the compound , but the biological activities observed in related compounds suggest that they possess properties conducive to interacting with biological targets . These properties are essential for the potential therapeutic application of such compounds.

Wissenschaftliche Forschungsanwendungen

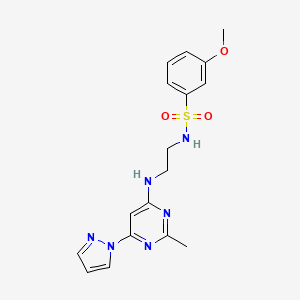

Pharmacological Properties and Therapeutic Efficacy

Oxatomide, a compound with a dioxaspiro[4.5]decan structure similar to the one mentioned, is an orally active H1-histamine receptor antagonist. It has been explored for its potential in treating allergic conditions such as chronic urticaria and allergic rhinitis. Its ability to inhibit mast cell degranulation hints at its use in conditions thought to be allergic in nature. The research suggests oxatomide as a potentially useful alternative in patients where established treatments were ineffective or poorly tolerated (Richards et al., 1984).

Emerging Therapies for Genetic Disorders

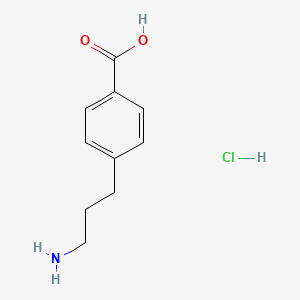

The compound's structural similarity to agents used in treating primary hyperoxaluria type 1 (PH1) suggests potential applications in genetic disorders. PH1 treatments focus on reducing hepatic overproduction of oxalate, with recent findings supporting the efficacy of RNA interference (RNAi) therapeutics and other alternative approaches. This area of research underscores the importance of targeting specific enzymatic pathways to mitigate genetic disorder symptoms (Dejban & Lieske, 2022).

Novel Analgesic Therapies

Research on mu-opioid receptor agonists, such as Oliceridine, showcases the quest for analgesics with reduced adverse effects. The focus on selective activation of G protein and β-arrestin signaling pathways indicates a broader interest in developing analgesic drugs with fewer side effects, a potential research avenue for compounds with similar chemical structures (Urits et al., 2019).

Environmental and Toxicological Studies

Compounds like 2,4-D and other phenoxy herbicides have been extensively studied for their environmental impact and toxicological profiles. The research encompasses their sorption to soil and organic matter, highlighting the environmental fate of chemically related compounds. Understanding the interaction of these compounds with environmental matrices can inform the safe handling and disposal practices of related chemicals (Werner et al., 2012).

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-23-14-7-5-13(6-8-14)20-17(22)16(21)19-11-15-12-24-18(25-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSXMTCUJAKJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)